ZJ 43

Descripción general

Descripción

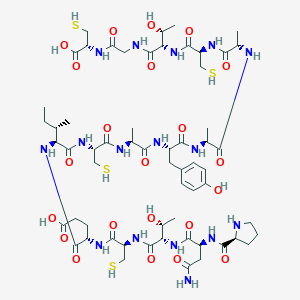

ZJ 43 es un potente inhibidor de la enzima N-acetil-aspartil-glutamato peptidasa, que participa en la hidrólisis del neurotransmisor N-acetil-aspartil-glutamato. Este compuesto ha mostrado un potencial significativo en la reducción de la degeneración neuronal y se ha estudiado por sus efectos analgésicos en varios modelos de dolor .

Aplicaciones Científicas De Investigación

ZJ 43 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:

Neuroscience: this compound is used to study the role of N-acetylaspartylglutamate peptidase in neuronal signaling and neurodegeneration. .

Pain Management: The compound has been studied for its analgesic effects in various pain models, including inflammatory and neuropathic pain.

Schizophrenia Research: this compound has been used to investigate the role of N-acetylaspartylglutamate peptidase in schizophrenia, particularly in reducing locomotor activity and stereotypic behaviors in animal models.

Mecanismo De Acción

ZJ 43 ejerce sus efectos inhibiendo la enzima N-acetil-aspartil-glutamato peptidasa, que es responsable de la hidrólisis del neurotransmisor N-acetil-aspartil-glutamato. Al inhibir esta enzima, this compound aumenta los niveles de N-acetil-aspartil-glutamato, lo que a su vez activa los receptores metabotrópicos del glutamato del grupo II. Estos receptores están involucrados en la reducción de la liberación de neurotransmisores excitatorios, modulando así la excitabilidad neuronal y reduciendo el dolor y la neurodegeneración .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ZJ 43 implica la reacción de N-acetil-aspartil-glutamato con inhibidores específicos bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y normalmente implican varios pasos de síntesis orgánica, incluyendo la protección y desprotección de grupos funcionales, reacciones de acoplamiento y pasos de purificación .

Métodos de producción industrial: La producción industrial de this compound se lleva a cabo bajo condiciones estrictas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando reactores automatizados, seguida de la purificación mediante técnicas como la cromatografía líquida de alto rendimiento. El producto final se somete entonces a rigurosas pruebas de control de calidad para garantizar su eficacia y seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones: ZJ 43 principalmente experimenta reacciones de inhibición donde se une al sitio activo de la N-acetil-aspartil-glutamato peptidasa, evitando la hidrólisis del N-acetil-aspartil-glutamato. No interactúa directamente con los receptores de N-metil-D-aspartato o los receptores metabotrópicos del glutamato .

Reactivos y condiciones comunes: La reacción de inhibición típicamente implica el uso de this compound en soluciones acuosas, con las condiciones de reacción optimizadas para la temperatura y el pH para garantizar la máxima eficacia. Los reactivos comunes incluyen tampones para mantener el pH y estabilizadores para evitar la degradación del compuesto .

Principales productos formados: El producto principal de la reacción es el complejo enzimático inhibido, donde this compound se une a la N-acetil-aspartil-glutamato peptidasa, evitando su actividad .

4. Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la neurociencia y la farmacología. Algunas de sus aplicaciones clave incluyen:

Neurociencia: this compound se utiliza para estudiar el papel de la N-acetil-aspartil-glutamato peptidasa en la señalización neuronal y la neurodegeneración. .

Manejo del dolor: El compuesto se ha estudiado por sus efectos analgésicos en varios modelos de dolor, incluyendo el dolor inflamatorio y neuropático.

Investigación de la esquizofrenia: This compound se ha utilizado para investigar el papel de la N-acetil-aspartil-glutamato peptidasa en la esquizofrenia, particularmente en la reducción de la actividad locomotora y los comportamientos estereotipados en modelos animales.

Desarrollo de fármacos: El compuesto se está explorando como un posible agente terapéutico para varios trastornos neurológicos y psiquiátricos, dada su capacidad para modular los niveles de neurotransmisores y reducir el daño neuronal.

Comparación Con Compuestos Similares

Los compuestos similares incluyen ZJ 11 y ZJ 17, que también inhiben la misma enzima pero difieren en su potencia y selectividad . En comparación con estos compuestos, ZJ 43 ha mostrado una mayor potencia y eficacia en varios modelos de dolor y neurodegeneración .

Compuestos similares:

ZJ 17: Similar a ZJ 11 y this compound, pero con diferentes afinidades de unión y perfiles de eficacia.

This compound destaca por su alta potencia y amplia gama de aplicaciones en neurociencia y farmacología, convirtiéndolo en una herramienta valiosa para la investigación y el posible desarrollo terapéutico .

Propiedades

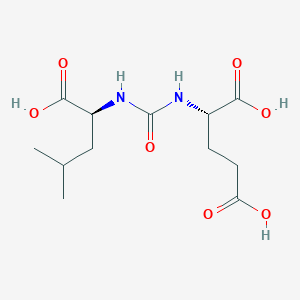

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGWCSGMXAVYRT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471136 | |

| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723331-20-2 | |

| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

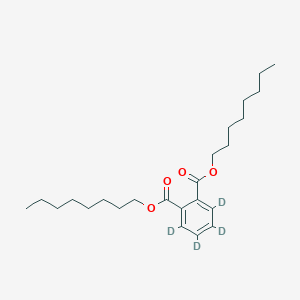

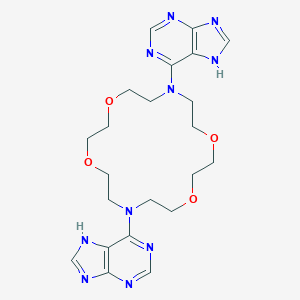

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)